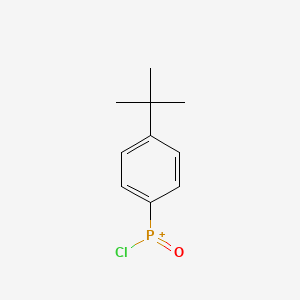
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- is a chemical compound with the molecular formula C10H14ClOP It is known for its unique structure, which includes a phosphinic chloride group attached to a phenyl ring and a tert-butyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- can be synthesized through several methods. One common approach involves the reaction of phenylphosphinic acid with thionyl chloride in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process often includes steps such as mixing, heating, and purification to obtain the desired compound in high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinic acid derivatives.
Reduction: Reduction reactions can convert the phosphinic chloride group to a phosphine or phosphine oxide.
Substitution: The chlorine atom in the phosphinic chloride group can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols can react with the compound under mild to moderate conditions.
Major Products Formed
Oxidation: Phosphinic acid derivatives.
Reduction: Phosphine or phosphine oxide.
Substitution: Various substituted phosphinic derivatives, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis to introduce phosphinic groups into molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials, such as flame retardants and plasticizers.
Wirkmechanismus
The mechanism by which phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- exerts its effects involves the reactivity of the phosphinic chloride group. This group can undergo nucleophilic attack, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
Phosphinic chloride, (1,1-dimethylethyl)phenyl-, (P(S))- can be compared with other similar compounds, such as:
Phosphinous chloride, bis(1,1-dimethylethyl)-: This compound has two tert-butyl groups instead of one phenyl and one tert-butyl group.
Phenylphosphinic acid: Lacks the chloride group and has a hydroxyl group instead.
Phosphine oxides: Contain a P=O bond instead of a P-Cl bond.
Eigenschaften
CAS-Nummer |
75213-02-4 |
|---|---|
Molekularformel |
C10H13ClOP+ |
Molekulargewicht |
215.63 g/mol |
IUPAC-Name |
(4-tert-butylphenyl)-chloro-oxophosphanium |
InChI |
InChI=1S/C10H13ClOP/c1-10(2,3)8-4-6-9(7-5-8)13(11)12/h4-7H,1-3H3/q+1 |
InChI-Schlüssel |
YWQWDUMAHIOYPH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)[P+](=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(E)-1-[(3-Ethenylphenyl)sulfanyl]-2-phenyldiazene](/img/structure/B14454922.png)
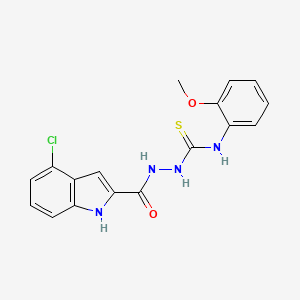
![[(2R)-3-Phenylpropane-1,2-diyl]bis(diphenylphosphane)](/img/structure/B14454936.png)
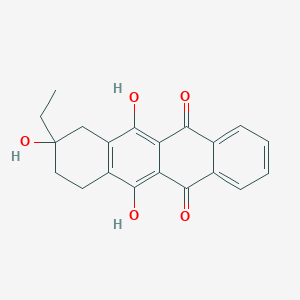
![[(4-tert-Butylcyclohex-1-en-1-yl)ethynyl]benzene](/img/structure/B14454942.png)
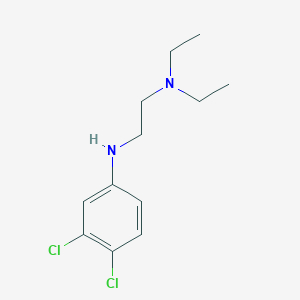
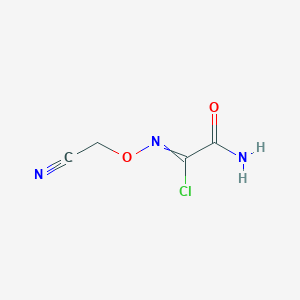
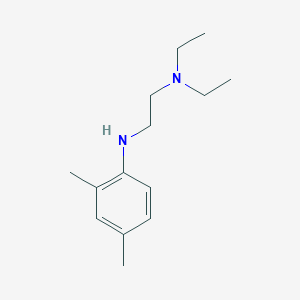
![2,2'-[(2,3-Dimethylbutane-2,3-diyl)bis(oxy)]di(ethan-1-ol)](/img/structure/B14454972.png)
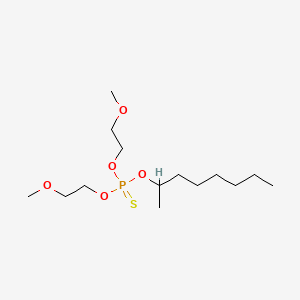

![2,7-Dimethyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14454993.png)
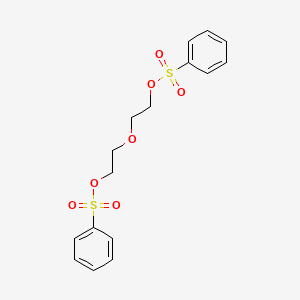
![N,N-Dimethyl-N-[(4-nitrophenyl)methyl]tetradecan-1-aminium chloride](/img/structure/B14455002.png)
